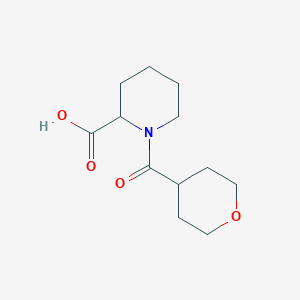

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid

Description

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid is a bicyclic compound featuring a piperidine ring substituted at the 1-position with a tetrahydro-2H-pyran-4-ylcarbonyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol (estimated based on structural analogs in and ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, such as anticonvulsants and anti-inflammatory agents.

Properties

IUPAC Name |

1-(oxane-4-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(9-4-7-17-8-5-9)13-6-2-1-3-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDQUPLOFEYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Piperidinecarboxylic Acid Core

The 2-piperidinecarboxylic acid (pipecolic acid) core is a key intermediate. Its preparation is well documented and involves catalytic hydrogenation of 2-pyridinecarboxylic acid (nicotinic acid) under mild conditions:

- Catalyst: Palladium on carbon (Pd/C)

- Solvent: Water

- Conditions: Hydrogenation at 90–100 °C, 4–5 MPa H2 pressure, 3–4 hours

- Post-treatment: Removal of catalyst by filtration, vacuum distillation to remove moisture, precipitation with methanol, cooling and centrifugation to isolate the product

- Yield: Approximately 85% molar yield with high purity (98–102% content)

This method offers advantages over older methods using Raney nickel or rhodium catalysts, including lower pressure and temperature, less side reactions, and simpler waste treatment.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Pd/C (5% Pd) | Efficient, reusable |

| Temperature | 90–100 °C | Mild hydrogenation |

| Pressure | 4–5 MPa H2 | Moderate pressure |

| Reaction time | 3–4 hours | Complete hydrogenation |

| Solvent | Water | Environmentally benign |

| Yield | >85% molar | High yield and purity |

| Purification | Methanol precipitation | Simple isolation |

Introduction of Tetrahydro-2H-pyran-4-ylcarbonyl Group

The attachment of the tetrahydro-2H-pyran-4-ylcarbonyl moiety to the 2-piperidinecarboxylic acid typically involves an amidation or acylation reaction between the piperidine nitrogen and the corresponding acid chloride or activated ester of tetrahydro-2H-pyran-4-carboxylic acid.

General synthetic approaches include:

- Activation of Tetrahydro-2H-pyran-4-carboxylic acid: Conversion to acid chloride (e.g., using thionyl chloride or oxalyl chloride) or formation of active esters (e.g., NHS ester).

- Amidation Reaction: Reaction of the activated acid derivative with 2-piperidinecarboxylic acid under controlled conditions (e.g., in the presence of bases like triethylamine) to form the amide bond.

- Reaction Conditions: Typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran, at low to ambient temperatures to minimize side reactions.

- Purification: Crystallization or chromatographic methods to isolate the pure amide product.

While specific detailed protocols for this exact compound are limited in the literature, similar amide formation strategies are standard in synthetic organic chemistry and can be adapted accordingly.

Summary of Preparation Methodology

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Synthesis of 2-piperidinecarboxylic acid | Catalytic hydrogenation of 2-pyridinecarboxylic acid with Pd/C catalyst | 90–100 °C, 4–5 MPa H2, 3–4 h, aqueous medium |

| 2. Activation of tetrahydro-2H-pyran-4-carboxylic acid | Conversion to acid chloride or active ester | Use of SOCl2 or coupling reagents, anhydrous solvents |

| 3. Amidation | Reaction of 2-piperidinecarboxylic acid with activated tetrahydro-2H-pyran-4-carboxylic acid | Base-mediated, room temperature to mild heating |

| 4. Purification | Crystallization or chromatography | To achieve high purity and yield |

Research Findings and Industrial Considerations

- The hydrogenation method for preparing the piperidinecarboxylic acid core is industrially scalable, with advantages including mild conditions, high yield, and simple post-reaction treatment.

- Using palladium-carbon catalyst avoids the drawbacks of Raney nickel, such as high pressure and complex waste handling.

- Amidation steps require careful control of moisture and temperature to prevent hydrolysis and side reactions.

- The presence of the tetrahydro-2H-pyran ring offers opportunities for further functionalization, but also requires selective reaction conditions to maintain ring integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting neurological disorders and pain management.

Neuropharmacological Studies

Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. Specifically, studies have shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and depression .

Analgesic Properties

The piperidine framework is known for its analgesic properties. Compounds similar to this compound have been studied for their ability to modulate pain pathways in the central nervous system, suggesting that this compound may also have applications in pain relief therapies .

Synthetic Organic Chemistry Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in creating more complex molecules.

Synthesis of Bioactive Compounds

This compound can be utilized as a building block in the synthesis of bioactive molecules. The incorporation of the tetrahydro-pyran moiety can enhance the biological activity of synthesized compounds, making it a target for further research in drug development .

Ligand Development

In coordination chemistry, this compound can act as a ligand due to its nitrogen-containing piperidine ring. It can form stable complexes with transition metals, which are essential in catalysis and material science applications .

Material Science Applications

The structural characteristics of this compound lend themselves to applications in material science, particularly in developing polymers and nanomaterials.

Polymer Chemistry

This compound can be incorporated into polymer matrices to modify their mechanical properties or enhance their functionality. The introduction of piperidine derivatives can lead to materials with improved thermal stability and mechanical strength .

Nanomaterial Synthesis

Recent studies have explored using this compound in synthesizing nanomaterials with specific electronic or optical properties. Its ability to coordinate with metals makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Piperidine Derivatives | Neuropharmacology | Identified potential for treating neurodegenerative diseases through receptor modulation. |

| Synthesis of Novel Analgesics | Medicinal Chemistry | Developed compounds with enhanced pain relief efficacy compared to existing drugs. |

| Polymer Modification Using Piperidine Compounds | Material Science | Demonstrated improved mechanical properties in modified polymers. |

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at the piperidine 1-position and the presence/absence of carboxylic acid groups. Below is a comparative analysis:

Pharmacological and Physicochemical Comparisons

- Anticonvulsant Activity : Ho et al. (2001) demonstrated that 2-piperidinecarboxylic acid derivatives with bulky substituents (e.g., aryl or heterocyclic groups) exhibit enhanced anticonvulsant activity. The THP-4-carbonyl group in the target compound may improve blood-brain barrier (BBB) penetration compared to smaller substituents like ethoxycarbonyl.

- Solubility and Bioavailability : The carboxylic acid group in the target compound lowers logP (predicted ~1.2) compared to Boc-protected analogs (logP ~2.0), favoring aqueous solubility and oral bioavailability.

- Synthetic Accessibility : The THP-4-carbonyl group can be introduced via Friedel-Crafts acylation or using green catalysts like deep eutectic solvents (ETPP-Br/THF-TCA-DES), as described in .

Research Findings

- Anticonvulsant SAR : In Ho et al.'s study, analogs with electron-withdrawing groups (e.g., carbonyl) at the 1-position showed 2–3-fold higher ED₅₀ values in rodent seizure models than unsubstituted derivatives.

- Anti-inflammatory Potential: Gangapuram & Redda (2006) synthesized tetrahydropyridine-5-carboxylic acid derivatives with sulfonyl/carbonyl groups, noting that bulky substituents reduced COX-2 inhibition but improved metabolic stability.

- Thermodynamic Stability : The THP ring in the target compound enhances conformational rigidity, as seen in X-ray crystallography data of related THP-piperidine hybrids ().

Biological Activity

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid, with a CAS number of 1218627-02-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C12H19NO4, and it has a molar mass of 241.28 g/mol. The compound is classified as an irritant, necessitating caution during handling.

| Property | Details |

|---|---|

| Molecular Formula | C12H19NO4 |

| CAS Number | 1218627-02-1 |

| Molar Mass | 241.28 g/mol |

| Hazard Classification | Irritant |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives can inhibit the growth of certain bacteria and fungi.

- CNS Activity : The piperidine structure is known for its ability to cross the blood-brain barrier, potentially influencing neurological pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of piperidine derivatives found that modifications at the carbonyl position significantly enhanced activity against Gram-positive bacteria. This suggests that structural variations in compounds like this compound could lead to improved efficacy against pathogens.

- Neuropharmacological Effects : Research on similar compounds has indicated potential anxiolytic and antidepressant effects, attributed to their interaction with neurotransmitter systems such as serotonin and dopamine. This opens avenues for exploring the therapeutic potential of this compound in treating mood disorders.

- Analgesic Properties : Some derivatives have shown promise in pain relief models, suggesting that this compound may also have analgesic properties worth investigating further.

Toxicological Profile

While specific toxicological data on this compound is limited, its classification as an irritant implies that exposure could lead to adverse effects. Safety data sheets recommend the use of personal protective equipment when handling this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functional group protection, and coupling. For example:

- Step 1 : Preparation of the tetrahydropyran-4-carbonyl moiety via oxidation of tetrahydro-2H-pyran-4-methanol using potassium permanganate under acidic conditions .

- Step 2 : Coupling with piperidine-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond.

- Key Considerations : Optimize reaction temperature (20–50°C) and solvent polarity (e.g., acetonitrile or DMF) to improve yield. Catalytic hydrogenation may be required for deprotection .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥98% recommended for research use) .

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the tetrahydro-2H-pyran ring (δ 3.5–4.2 ppm for protons adjacent to oxygen) and the piperidine-carboxylic acid moiety (δ 1.2–2.8 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight (calculated: ~255.3 g/mol) using ESI-MS in positive ion mode .

Advanced Research Questions

Q. What catalytic systems are effective for enantioselective synthesis of this compound?

- Methodological Answer : Chiral palladium catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) enable asymmetric amide bond formation. A study demonstrated 85% enantiomeric excess (ee) under inert atmospheres at 40–100°C .

- Key Data :

| Catalyst System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | t-BuOH | 72 | 85 |

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tetrahydro-2H-pyran-4-ylcarbonyl group introduces steric hindrance, slowing nucleophilic attacks at the amide carbonyl. Computational studies (DFT) suggest:

- Electron-Withdrawing Effects : The pyran ring’s oxygen atom stabilizes the transition state via resonance, favoring SN2 mechanisms in piperidine substitutions .

- Steric Maps : Molecular modeling (e.g., Schrödinger Suite) predicts steric clashes at the 2-position of piperidine, guiding regioselective modifications .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Solvent Variability : DMSO concentrations >1% can denature proteins, skewing results. Use low-DMSO buffers (<0.5%) .

- Assay Interference : The carboxylic acid group may chelate metal ions (e.g., Mg²⁺). Include EDTA-free controls .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets across labs .

Methodological Tables

Table 1 : Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | KMnO₄, H₂SO₄, 50°C | 78 | 95 | |

| 2 | EDC/HOBt, CH₂Cl₂, RT | 65 | 98 | |

| 3 | Pd(OAc)₂/XPhos, t-BuOH, 100°C | 72 | 99 |

Table 2 : Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 4.2 (m, pyran-OCH₂), δ 2.6 (piperidine-CH₂) | |

| IR | 1680 cm⁻¹ (C=O stretch) |

Critical Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.